3-(3-Chlorophenyl)propanoic acid

Fragment-based drug discovery Tuberculosis InhA inhibitor

3-(3-Chlorophenyl)propanoic acid (CAS 21640-48-2; synonym: m-chlorohydrocinnamic acid) is a meta-chlorinated phenylpropanoic acid with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g/mol. It is a white crystalline solid with a melting point of 72–76 °C, a pKa of 4.59 (at 25 °C), and an XLogP3 of 2.3.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 21640-48-2
Cat. No. B186468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)propanoic acid
CAS21640-48-2
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCC(=O)O
InChIInChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
InChIKeyCLTDVBQNUHHYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)propanoic Acid (CAS 21640-48-2): Key Physicochemical Identity and Fragment-Based Drug Discovery Relevance


3-(3-Chlorophenyl)propanoic acid (CAS 21640-48-2; synonym: m-chlorohydrocinnamic acid) is a meta-chlorinated phenylpropanoic acid with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g/mol [1]. It is a white crystalline solid with a melting point of 72–76 °C, a pKa of 4.59 (at 25 °C), and an XLogP3 of 2.3 [1]. This compound has been crystallographically validated as a fragment hit binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) at 1.77 Å resolution (PDB: 6SQB), establishing its utility as a structurally characterized starting point for fragment-based drug discovery against tuberculosis [2]. It is referenced in 397 patents and serves as an intermediate in the synthesis of analgesics, antibacterials, and other pharmaceutical agents [1].

Why 3-(3-Chlorophenyl)propanoic Acid Cannot Be Simply Replaced by Ortho-, Para-, or Unsubstituted Phenylpropanoic Acid Analogs


The meta-chlorine substitution pattern on the phenyl ring of 3-(3-chlorophenyl)propanoic acid generates a unique constellation of physicochemical, structural, and biological properties that cannot be replicated by its ortho- or para-chloro isomers, nor by the unsubstituted parent compound. A systematic population analysis of aromatic rings across drug databases has demonstrated that para-substituted chlorophenyl rings are overwhelmingly favored in screening collections, driven by historical synthetic accessibility rather than pharmacological superiority—a bias that has left meta-substituted analogs comparatively underexplored [1]. Consequently, substituting the meta-chloro isomer with the more commercially prevalent para-chloro analog risks entering a congested intellectual property space while simultaneously altering crystal packing energy (reflected in melting point differences exceeding 50 °C between meta and para), lipophilicity, and target binding geometry. For procurement decisions in fragment-based screening or medicinal chemistry campaigns, these regioisomeric differences are not cosmetic—they determine crystallographic binding mode, scaffold suitability for specific target classes (e.g., PPAR dual agonism), and downstream synthetic derivatization pathways.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)propanoic Acid vs. Closest Analogs: A Comparator-Based Procurement Guide


Crystallographically Validated Fragment Hit for M. tuberculosis InhA at 1.77 Å Resolution: A Structurally Characterized Starting Point Lacking in Ortho- and Para-Chloro Analogs

3-(3-Chlorophenyl)propanoic acid was identified as a validated fragment hit in a fragment-based drug discovery campaign targeting M. tuberculosis InhA, the validated target of the first-line pro-drug isoniazid. Its binding mode was solved by X-ray crystallography at 1.77 Å resolution (PDB: 6SQB; R-factor = 0.157; R-free = 0.174), revealing the chlorine atom occupying a well-defined hydrophobic sub-pocket formed by residues TYR158 (3.7 Å), ILE215 (3.8 Å), MET155 (4.2 Å), PHE149 (4.7 Å), and LEU218 (4.4 Å) [1][2]. In contrast, neither 3-(2-chlorophenyl)propanoic acid nor 3-(4-chlorophenyl)propanoic acid have been reported as crystallographically validated InhA fragment hits in the same study, and no co-crystal structures of these ortho- or para-isomers with InhA are deposited in the PDB [1]. The fragment-to-lead growing strategy initiated from this meta-chloro fragment ultimately yielded InhA inhibitors with affinities reaching 250 nM [1].

Fragment-based drug discovery Tuberculosis InhA inhibitor X-ray crystallography Enoyl-ACP reductase

Melting Point Differentiation Across Chloro Regioisomers: Meta (72–76 °C) vs. Ortho (94–96 °C) vs. Para (127–131 °C) Impacts Purification and Formulation Workflows

The three monochlorophenylpropanoic acid regioisomers exhibit dramatically different melting points despite identical molecular formula and molecular weight (184.62 g/mol). 3-(3-Chlorophenyl)propanoic acid (meta) melts at 72–76 °C , compared to 94–96 °C for the ortho isomer (CAS 1643-28-3) and 127–131 °C for the para isomer (CAS 2019-34-3) [1]. The unsubstituted parent compound, 3-phenylpropanoic acid (CAS 501-52-0), melts at 45–48 °C [2]. This wide thermal range (spanning ~82 °C across the four compounds) reflects substantial differences in crystal lattice stabilization energy driven by the position of the chlorine substituent. The meta isomer occupies a processing-friendly intermediate thermal window—lower melting than the para isomer (facilitating melt-based processing and reducing thermal degradation risk during drying), yet sufficiently higher than the unsubstituted analog to permit room-temperature handling as a crystalline solid.

Solid-state properties Crystallization Process chemistry Formulation Regioisomer comparison

Meta-Substituted Phenyl Propanoic Acid Scaffold Privilege for PPARα/γ Dual Agonism: A Class-Level Differentiation from Ortho- and Para-Substituted Alternatives

A systematic medicinal chemistry study published in the Journal of Medicinal Chemistry (2008) specifically designed and evaluated constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor α and γ (PPARα/γ) dual agonists [1]. The study demonstrated that meta-substituted derivatives with oxime ether linkers exhibited potent PPARγ transactivation, with the lead compound 18 achieving an EC₅₀ of 0.028 μM at PPARγ and 7.22 μM at PPARα—representing a ~258-fold selectivity for PPARγ—and lowered blood glucose in db/db mice more effectively than muraglitazar after 11 days of oral treatment [1]. This class-level evidence establishes the meta-substituted phenyl propanoic acid scaffold as a privileged chemotype for PPAR-targeted drug discovery, a designation not equivalently established for ortho- or para-chlorophenyl propanoic acids in the peer-reviewed literature. While this study did not test 3-(3-chlorophenyl)propanoic acid directly, the core scaffold identity positions this compound as a logical starting material for constructing constrained meta-substituted PPAR ligand libraries.

PPAR dual agonist Metabolic disorder Type 2 diabetes Meta-substitution scaffold Nuclear receptor

Meta-Chlorophenyl as an Underexplored Pharmacophore: Quantitative Evidence of Para-Substitution Bias in Screening Collections and the Case for Meta-Isomer Procurement

A 2015 population analysis of aromatic ring substitution patterns across drug databases, the AstraZeneca compound collection, the Protein Data Bank, and known drugs revealed that para substitution is systematically favored over meta and ortho regioisomers, with p-chlorophenyl (p-ClPh) identified as one of the most predominant examples [1]. The authors traced this bias to historical models of medicinal chemistry where para-substituted regioisomers were more easily synthesized, and to the influential Topliss decision tree (1972) which recommended p-ClPh as the default chlorine substitution for potency optimization via hydrophobicity-driven effects [1]. This has created a perception that drug-like space favors linear (para-substituted) aromatic structures—a perception the authors explicitly challenge. By contrast, m-chlorophenyl-containing compounds are significantly less represented in commercial screening libraries, meaning that 3-(3-chlorophenyl)propanoic acid offers access to a structurally distinct region of chemical space that has been systematically undersampled relative to its intrinsic drug-likeness potential.

Chemical space exploration Library design Para-substitution bias Novel intellectual property Fragment library diversity

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Acidity (pKa) of the Meta-Chloro Isomer vs. Unsubstituted Parent Compound

Introduction of a meta-chlorine substituent onto the phenylpropanoic acid scaffold produces quantifiable changes in key physicochemical parameters relative to the unsubstituted parent compound. 3-(3-Chlorophenyl)propanoic acid has an XLogP3 of 2.3 [1], compared to an XLogP3 of approximately 1.8 for unsubstituted 3-phenylpropanoic acid [2], representing a ΔXLogP3 of +0.5—consistent with the well-characterized lipophilicity contribution of aromatic chlorine substitution. The pKa of the meta-chloro compound is 4.59 (at 25 °C) [1], slightly more acidic than the unsubstituted parent (pKa ≈ 4.66) [3], reflecting the electron-withdrawing inductive effect of the chlorine atom transmitted through the meta position. While the pKa values of the three chloro regioisomers are similar (ortho: 4.58; meta: 4.59; para: 4.61), the meta position offers a unique balance where the chlorine exerts sufficient electron-withdrawing effect to modulate acidity without the steric or intramolecular hydrogen-bonding complications that can affect ortho-substituted analogs.

Lipophilicity pKa ADME Chlorine effect Physicochemical profiling

Recommended Procurement and Application Scenarios for 3-(3-Chlorophenyl)propanoic Acid Based on Differentiation Evidence


Fragment-Based Drug Discovery for Anti-Tuberculosis Therapeutics Targeting InhA

This compound is the only monochlorophenylpropanoic acid regioisomer with a publicly deposited, high-resolution co-crystal structure bound to M. tuberculosis InhA (PDB: 6SQB, 1.77 Å). Laboratories engaged in structure-based drug design for tuberculosis can use this validated fragment hit as a starting point for fragment growing or merging strategies, with the chlorine atom occupying a hydrophobic pocket defined by TYR158, ILE215, MET155, PHE149, and LEU218—providing a well-characterized vector for rational elaboration [1]. The fragment-to-lead campaign that originated from this hit produced InhA inhibitors with affinities reaching 250 nM, demonstrating a proven elaboration pathway [1].

PPARα/γ Dual Agonist Development for Type 2 Diabetes and Metabolic Syndrome

Procurement of 3-(3-chlorophenyl)propanoic acid provides direct synthetic access to the meta-substituted phenyl propanoic acid scaffold that has been peer-reviewed validated as a privileged chemotype for PPARα/γ dual agonism [2]. The Suh et al. (2008) study demonstrated that constrained meta-substituted derivatives can achieve PPARγ EC₅₀ values as low as 0.028 μM with in vivo efficacy in db/db mouse models [2]. The meta-chlorine substitution pattern on the commercial building block enables the construction of libraries of constrained diaryl α-ethoxy propanoic acid derivatives with oxime ether or isoxazoline linkers—the specific structural class that produced the most potent PPARγ activators in the study [2].

Exploration of Underexploited Meta-Substituted Chemical Space for Novel Lead Generation

As documented by Brown et al. (2015), para-chlorophenyl scaffolds are heavily overrepresented in screening collections due to historical synthetic accessibility bias, while meta-substituted chlorophenyl compounds—including 3-(3-chlorophenyl)propanoic acid—remain comparatively underexplored [3]. Laboratories seeking to generate structurally novel, patentable lead series should prioritize this meta-chloro building block to access chemical space that is less congested with prior art. This strategy is particularly relevant for organizations building proprietary fragment libraries or diversity-oriented synthesis collections where scaffold novelty is a key performance indicator [3].

Synthetic Intermediate for Analgesic and Antibacterial Pharmaceutical Development

3-(3-Chlorophenyl)propanoic acid is an established intermediate in the synthesis of pharmaceutical agents including analgesics and antibacterials, with 397 patents referencing this scaffold [1]. Its carboxylic acid functionality enables standard derivatization chemistry (amide coupling, esterification, reduction to alcohol), while the meta-chlorine substituent provides a synthetic handle for further functionalization via metal-catalyzed cross-coupling. The intermediate melting point (72–76 °C) relative to the para isomer (127–131 °C) facilitates solution-phase chemistry at moderate temperatures without requiring specialized high-temperature equipment, offering a practical advantage in scale-up workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.